2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile
Description
This compound is a malononitrile derivative featuring a thiazole core substituted with a 4-phenylpiperazino group at position 2 and a methylene-malononitrile moiety at position 3. Its structure combines electron-withdrawing (malononitrile) and electron-donating (piperazinyl) groups, making it a versatile intermediate for synthesizing heterocyclic systems.
Properties
IUPAC Name |
2-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5S/c18-11-14(12-19)10-16-13-20-17(23-16)22-8-6-21(7-9-22)15-4-2-1-3-5-15/h1-5,10,13H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYJLGTVJFVNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666330 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile is a heterocyclic compound characterized by its unique structure, which incorporates a thiazole ring, a piperazine moiety, and a malononitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C17H15N5S
- Molecular Weight : 321.4 g/mol
- IUPAC Name : 2-{[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylene}malononitrile
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole and piperazine structures exhibit significant antimicrobial effects. For instance, derivatives similar to this compound have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, compounds exhibiting this structure were tested against Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, demonstrating effective inhibition of bacterial growth .
Anticancer Activity
The anticancer potential of this compound has been assessed in various cancer cell lines. Notably, studies have reported that thiazole derivatives can inhibit the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Research Findings and Case Studies
The biological mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Binding : Interaction with cellular receptors can modulate signaling pathways that lead to apoptosis in cancer cells.
Scientific Research Applications
The compound 2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science, supported by relevant case studies and data tables.
Structure
The compound's structure includes a thiazole ring, a piperazine moiety, and malononitrile, contributing to its biological activity and interactions.
Molecular Formula
- Molecular Formula : C16H16N4S
- Molecular Weight : 296.39 g/mol
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing thiazole and piperazine structures exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of thiazole can induce apoptosis in cancer cells through the activation of specific signaling pathways. The incorporation of malononitrile enhances this effect by potentially increasing the compound's lipophilicity, allowing better cell membrane penetration.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of thiazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results showed that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cells .
Neuropharmacology
Antidepressant Properties
The piperazine component is known for its neuroactive properties. Research has shown that compounds with piperazine rings can act as serotonin receptor modulators, which are crucial in developing antidepressant medications.
Case Study:
A study published in Neuropharmacology highlighted that piperazine derivatives could significantly reduce depressive-like behaviors in animal models. The findings suggest that this compound could potentially serve as a lead compound for new antidepressant therapies .
Material Science
Photophysical Properties
Recent investigations into the photophysical properties of thiazole-containing compounds have revealed their potential applications in organic electronics and photonic devices. The unique electronic properties of the malononitrile group contribute to enhanced light absorption and emission characteristics.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Max (nm) | 350 |
| Emission Max (nm) | 450 |
| Quantum Yield (%) | 30 |
Antimicrobial Activity
Broad-Spectrum Antimicrobial Effects
Thiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the malononitrile group may enhance these effects by disrupting microbial cell membranes.
Case Study:
A comprehensive study published in Journal of Antibiotics evaluated the antimicrobial activity of various thiazole-based compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound displayed significant inhibitory effects on bacterial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Malononitrile Moieties
A key structural analogue is (Z)-2-{(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)aminomethylene}malononitrile (). Both compounds share a malononitrile backbone but differ in substituents:
- compound: Features a 4-chloro-dithiazolylidene amino and methylthio group, which may confer redox activity or metal-binding properties due to sulfur-rich substituents .
Computational Insights
For example:
- Electron Localization Function (ELF): To compare charge distribution in the malononitrile moiety with analogues.
- Frontier Molecular Orbitals (FMOs) : To assess electrophilicity/nucleophilicity relative to sulfur-containing analogues .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1-phenyl-2-thiocyanatoethanone | Piperidyl acetate | Ethanol | 52 | |
| Enaminonitrile derivatives | Triethylamine | Ethanol | 82 |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- IR Spectroscopy : Strong absorption at ~2210 cm⁻¹ (C≡N stretch) and 1658 cm⁻¹ (C=N/C=C) .
- Mass Spectrometry : Molecular ion peak at m/z 422.5561 (C₂₂H₂₆N₆OS) .
Basic: Which computational methods predict electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals is recommended:
Functional Selection :
- B3LYP : Balances accuracy for ground-state geometries and electronic transitions .
- CAM-B3LYP : Better for charge-transfer excitations .
Basis Set : 6-31G(d,p) for geometry optimization and absorption spectra .
Validation : Compare computed λmax with experimental UV-Vis data (e.g., B3LYP predicts λmax ≈ 607 nm vs. experimental 634 nm) .
Q. Table 2: Functional Performance in Absorption Prediction
| Functional | λmax (nm) | Deviation from Experiment |
|---|---|---|
| B3LYP | 607.8 | -26.2 nm |
| CAM-B3LYP | 484.2 | -149.8 nm |
Advanced: How can synthetic yields be optimized for this compound?
Methodological Answer:
Variables impacting yield:
Catalyst : Piperidyl acetate increases condensation efficiency vs. triethylamine (yield: 52% → 82%) .
Reaction Time : Extended reflux (6–8 hours) ensures complete cyclization .
Solvent Polarity : Ethanol enhances intermediate solubility and stabilizes nitrile groups .
Workup : Rapid cooling post-reaction minimizes byproduct formation .
Recommendation : Use a DoE (Design of Experiments) approach to test catalyst/solvent combinations.
Advanced: How to resolve contradictions in spectroscopic data?
Methodological Answer:
Discrepancies (e.g., λmax variations in DFT vs. experiment) arise from:
Functional Limitations : B3LYP underestimates charge-transfer states; validate with TD-DFT or experimental spectra .
Solvent Effects : Include implicit solvent models (e.g., PCM for ethanol) in computations .
Crystallographic Validation : Compare computed geometries with X-ray data (if available) .
Case Study : For λmax deviations >50 nm, re-optimize geometries using ωB97XD (accounts for dispersion) .
Advanced: How do structural modifications (e.g., alkyl chains) affect properties?
Methodological Answer:
Substituent effects are studied via:
Molecular Packing : Branched alkyl chains (e.g., 2-ethylhexyl) reduce crystallinity vs. linear chains, altering solubility .
Electronic Tuning : Electron-withdrawing groups (e.g., -CN) lower LUMO energy, enhancing charge transport .
Biological Activity : Thiazole-aryl hybrids show antimicrobial activity; test via MIC assays against S. aureus .
Q. Table 3: Substituent Impact on Properties
| Substituent | Effect on Solubility | Biological Activity (MIC, μg/mL) |
|---|---|---|
| 4-Phenylpiperazino | Moderate | 12.5 (Gram-positive) |
| Benzylidene | Low | 25.0 |
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods due to nitrile toxicity (NIOSH limit: ≤3 ppm) .
- PPE : Nitrile gloves, lab coats, and eye protection.
- Spill Management : Neutralize with 10% NaOH solution before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
